

Technical Guide: Spectroscopic Characterization of 3-(2-Aminoethyl)benzoic Acid

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Compound of Interest

Compound Name: 3-(2-Aminoethyl)benzoic acid

CAS No.: 2393-21-7

Cat. No.: B1596542

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Introduction & Compound Profile

3-(2-Aminoethyl)benzoic acid (CAS: 2393-21-7) is a bifunctional aromatic building block widely utilized in drug discovery as a peptidomimetic scaffold and a linker in antibody-drug conjugates (ADCs).^{[1][2]} Its structure combines a rigid phenyl ring with a flexible ethylamine chain and a carboxylic acid moiety, allowing it to bridge pharmacophores with precise spatial orientation.

This guide provides a rigorous technical analysis of its spectroscopic signature. For researchers in synthesis and quality control, understanding the zwitterionic nature of this molecule is critical for accurate data interpretation.

Compound Snapshot

Property	Detail
IUPAC Name	3-(2-Aminoethyl)benzoic acid
CAS Number	2393-21-7
Molecular Formula	C ₉ H ₁₁ NO ₂
Molecular Weight	165.19 g/mol
Physical State	White to off-white solid
Melting Point	~173 °C (Decomposes)
Solubility	Soluble in water (pH dependent), DMSO; slightly soluble in methanol.

Sample Preparation & Handling Strategy

Expert Insight: The most common failure mode in characterizing this compound is ignoring its zwitterionic character. At neutral pH, the amine is protonated (

) and the acid is deprotonated (

), leading to poor solubility in standard organic solvents like CDCl₃.

- NMR Solvent Selection:
 - Recommended: DMSO-d₆.^{[3][4]} It disrupts intermolecular hydrogen bonding and accommodates the polar zwitterion.
 - Alternative: D₂O with added NaOD (to observe the free amine/carboxylate form) or DCl (to observe the fully protonated form).
- Moisture Control: The amine tail is hygroscopic. Dry samples under high vacuum (0.1 mbar) at 40°C for 4 hours before weighing for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **3-(2-aminoethyl)benzoic acid** is defined by a distinct 1,3-disubstituted aromatic pattern and a coupled aliphatic ethyl chain.

Predicted ^1H NMR Data (DMSO- d_6 , 400 MHz)

Note: Chemical shifts (

) are estimates based on structural additivity rules and analogous benzoate derivatives.

Position	(ppm)	Multiplicity	Integral	Assignment Logic
COOH	12.0 - 13.0	Broad Singlet	1H	Exchangeable acidic proton; often broadened or invisible depending on water content.
Ar-H (2)	7.85	Singlet (t-like)	1H	Isolated between substituents; deshielded by ortho-COOH.
Ar-H (6)	7.80	Doublet (Hz)	1H	Ortho to COOH, deshielded.
Ar-H (4)	7.45	Doublet (Hz)	1H	Para to COOH, shielded relative to H-2/H-6.[5]
Ar-H (5)	7.40	Triplet (Hz)	1H	Meta to both substituents; typically the most shielded aromatic proton.
	8.0 - 8.5	Broad Singlet	2-3H	Ammonium form () in DMSO; shifts significantly with concentration/pH .

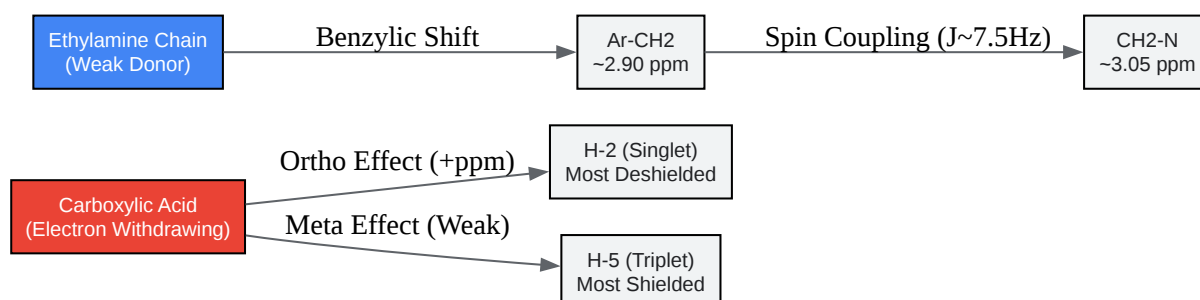
-N	3.05	Multiplet/Triplet	2H	Deshielded by nitrogen; coupled to benzylic
Ar-	2.90	Triplet (Hz)	2H	Benzylic position; coupled to -N.

¹³C NMR Assignments

- Carbonyl (C=O): ~167 ppm.
- Aromatic Quaternary (C-1, C-3): ~131 ppm (C-COOH), ~139 ppm (C-alkyl).
- Aromatic CH: 128-133 ppm range.
- Aliphatic: ~35 ppm (Ar-), ~40 ppm (-N).

Visualization: NMR Assignment Logic

The following diagram illustrates the correlation between the molecular structure and the observed NMR signals.



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Figure 1: NMR Signal Correlation Logic. The electron-withdrawing acid group deshields ortho protons (H2, H6), while the aliphatic chain shows characteristic coupling.

Infrared (IR) Spectroscopy

IR analysis is the primary method for confirming the solid-state form (zwitterion vs. neutral).

Functional Group	Wavenumber (cm ⁻¹)	Interpretation
O-H / N-H Stretch	2500 - 3300 (Broad)	Overlapping bands characteristic of ammonium () and carboxylic acid O-H. A broad "fermi resonance" pattern is typical.
C=O Stretch	1680 - 1710	Carbonyl stretch. If zwitterionic (), this shifts to two bands: ~1550 (asym) and ~1400 (sym).
C=C Aromatic	1580 - 1610	Ring breathing modes.
C-N Stretch	1000 - 1200	Aliphatic amine stretch.
Ar-H Bending	680 - 800	Out-of-plane bending; specific pattern for meta-substitution (often 3 bands).

Mass Spectrometry (MS)

Mass spectrometry provides definitive structural confirmation. The fragmentation pattern is dictated by the stability of the aromatic ring and the lability of the aliphatic side chain.

MS Methodology

- Ionization: ESI (+) (Electrospray Ionization) is preferred for the polar/zwitterionic form.

- Molecular Ion:

m/z.

Fragmentation Pathway[6]

- Primary Loss: Loss of water (

, -18) or ammonia (

, -17) from the parent ion.

- Benzylic Cleavage: Rupture of the C-C bond in the ethyl chain is less common than alpha-cleavage but leads to the tropylium-like ion.

- Alpha-Cleavage: The amine directs cleavage to generate the iminium ion (

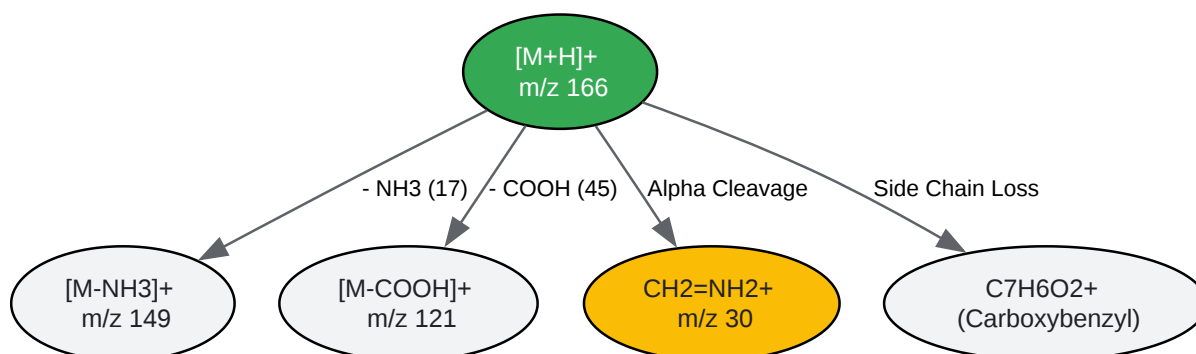
) at m/z 30.

- Decarboxylation: Loss of

(44 Da) or

radical (45 Da) from the benzoic acid moiety.

Visualization: Fragmentation Logic



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Figure 2: ESI(+) Mass Spectrometry Fragmentation Pathway. Key diagnostic ions include m/z 149 (loss of ammonia) and m/z 121 (decarboxylation).

References

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-(2-Aminoethyl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1596542/docs#technical-guide-spectroscopic-characterization-of-3-2-aminoethyl-benzoic-acid>]

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